molecular formula C9H11F3N2 B1652052 1-(2,3,6-Trifluorophenyl)propylhydrazine CAS No. 1379352-62-1

1-(2,3,6-Trifluorophenyl)propylhydrazine

Cat. No.: B1652052
CAS No.: 1379352-62-1
M. Wt: 204.19
InChI Key: NLNBRHBPISWFJB-UHFFFAOYSA-N
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Description

1-(2,3,6-Trifluorophenyl)propylhydrazine is a fluorinated hydrazine derivative featuring a propyl chain attached to a 2,3,6-trifluorophenyl aromatic ring. The compound’s structure combines the electron-withdrawing effects of fluorine substituents with the nucleophilic hydrazine moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

CAS No.

1379352-62-1

Molecular Formula

C9H11F3N2

Molecular Weight

204.19

IUPAC Name

1-(2,3,6-trifluorophenyl)propylhydrazine

InChI

InChI=1S/C9H11F3N2/c1-2-7(14-13)8-5(10)3-4-6(11)9(8)12/h3-4,7,14H,2,13H2,1H3

InChI Key

NLNBRHBPISWFJB-UHFFFAOYSA-N

SMILES

CCC(C1=C(C=CC(=C1F)F)F)NN

Canonical SMILES

CCC(C1=C(C=CC(=C1F)F)F)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog Overview

Key analogs are grouped by core features: aryl hydrazines , trifluoromethyl/halogen-substituted derivatives , and heterocyclic hydrazines .

Substituent Effects on Properties

  • Electron-Withdrawing Groups (EWGs): The 2,3,6-trifluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenylhydrazine). Fluorine’s small size minimizes steric hindrance while increasing electronegativity, improving binding affinity in biological systems .
  • Hydrazine vs. Hydrazone:

    • Hydrazines (e.g., target compound) are more nucleophilic than hydrazones (e.g., ’s (2E)-hydrazine derivative), which form stable Schiff bases. This difference impacts reactivity in heterocycle synthesis .

Spectroscopic and Analytical Data

  • NMR Trends:

    • Fluorine substituents in the target compound would cause distinct upfield/downfield shifts in $ ^1H $ NMR (e.g., aromatic protons near F atoms at δ 7.2–7.4 ppm, similar to ’s analogs ).
    • $ ^{19}F $ NMR would show multiplets due to three inequivalent F atoms.
  • Mass Spectrometry:

    • The molecular ion peak (M+H$ ^+ $) for the target is expected near m/z 213, comparable to ’s trifluoromethyl-indole (m/z 242.1) .

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